molecular formula C11H13NO3S B2877033 2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid CAS No. 852956-38-8

2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid

Cat. No.: B2877033
CAS No.: 852956-38-8
M. Wt: 239.29
InChI Key: WPIPCKHWNNIFGO-UHFFFAOYSA-N
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Description

2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid (CAS Registry Number: 852956-38-8) is an organic compound with the molecular formula C11H13NO3S and a molecular weight of 239.29 g/mol . Its IUPAC name is 2-[2-(dimethylamino)-2-oxoethyl]sulfanylbenzoic acid . The compound is characterized by a benzoic acid core linked via a sulfur atom (sulfanyl bridge) to a N,N-dimethylglycineamide functional group, as represented by the SMILES notation CN(C)C(=O)CSC1=CC=CC=C1C(=O)O . This structure classifies it among carboxylic acids and suggests its potential utility as a versatile chemical intermediate for the synthesis of more complex molecules in medicinal chemistry and life science research . As a building block, it can be used in the development of novel compounds, such as those explored for specific biological activities like anti-inflammatory effects, a area of research associated with structurally related sulfanyl-bridged molecules . The product is provided as a powder and is recommended to be stored at room temperature or for longer periods at -20°C . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet (SDS) and handle the material with appropriate personal protective equipment .

Properties

IUPAC Name

2-[2-(dimethylamino)-2-oxoethyl]sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-12(2)10(13)7-16-9-6-4-3-5-8(9)11(14)15/h3-6H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIPCKHWNNIFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include oxidized or reduced derivatives and substituted benzoic acid compounds.

Scientific Research Applications

2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways. The dimethylcarbamoyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The sulfanyl group can also participate in redox reactions, affecting cellular oxidative stress levels. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares molecular parameters and substituent effects of 2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid with key analogs:

Compound Name Molecular Formula Molecular Weight Substituent (R) Key Properties/Applications References
This compound C₁₂H₁₅NO₃S 265.32 g/mol Dimethylcarbamoyl Theoretical: Moderate lipophilicity; potential enzyme inhibition
2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid C₁₈H₂₃NO₃S 333.45 g/mol Cycloheptylcarbamoyl Higher hydrophobicity; possible CNS-targeting due to bulky substituent
2-[2-(3,5-Dichloroanilino)-2-oxoethyl]sulfanylbenzoic acid C₁₅H₁₁Cl₂NO₃S 356.23 g/mol 3,5-Dichlorophenylcarbamoyl Enhanced antimicrobial activity; halogenated groups improve target binding
2-({4-[(Difluoromethyl)sulfanyl]phenyl}amino)benzoic acid C₁₄H₁₁F₂NO₂S 295.30 g/mol Difluoromethylsulfanylphenyl Antibacterial activity; fluorination increases metabolic stability
Methyl 2-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)sulfamoyl)benzoate C₁₃H₁₅N₃O₅S 325.34 g/mol Triazine-sulfamoyl Herbicidal use (metsulfuron-methyl); inhibits acetolactate synthase
Key Observations:
  • Halogenation : Chlorine or fluorine atoms (e.g., in 3,5-dichlorophenyl or difluoromethyl groups) improve antimicrobial activity and metabolic stability by altering electronic density and resistance to enzymatic degradation .
  • Biological Targeting : The sulfanyl group facilitates hydrogen bonding with biological targets, while carbamoyl/aryl groups dictate specificity (e.g., triazine derivatives act as herbicides via enzyme inhibition) .
Antitumor Activity:
  • 2-[2’-(2’’-Hydroxy-2’’-methylpropionylamino)benzoylamino]benzoic acid methyl ester (Av9): Isolated from Aconitum vaginatum, this analog demonstrated potent inhibition of human gastric (AGS), liver (Hepg2), and lung (A549) cancer cells, with IC₅₀ values lower than the reference drug 5-FU .
  • Comparison : The dimethylcarbamoyl variant may exhibit similar activity if the carbamoyl group enhances DNA intercalation or topoisomerase inhibition, as seen in related benzoic acid derivatives .
Antibacterial Activity:
  • 2-({4-[(Difluoromethyl)sulfanyl]phenyl}amino)benzoic acid: Exhibited antibacterial effects against pathogens like Staphylococcus aureus, attributed to the difluoromethyl group’s electronegativity disrupting bacterial membranes .
  • 2-{[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl}benzoic acid : The dichlorophenyl group likely enhances binding to bacterial enzymes, similar to sulfonamide drugs .
Herbicidal Activity:
  • Metsulfuron-methyl: A triazine-containing benzoic acid derivative, inhibits plant acetolactate synthase, disrupting branched-chain amino acid synthesis. The sulfamoyl group is critical for this activity .

Biological Activity

2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid moiety with a dimethylcarbamoyl group and a sulfanyl group. This unique combination of functional groups is believed to contribute to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The dimethylcarbamoyl group may inhibit specific enzymes, altering their function and affecting metabolic pathways.
  • Redox Reactions : The sulfanyl group can participate in redox reactions, influencing oxidative stress within cells, which is crucial for various biological responses.
  • Cell Signaling Modulation : The compound may affect cell signaling pathways, particularly those involved in inflammation and cancer progression.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic processes.

Anticancer Properties

The compound has shown promise in anticancer research, particularly in targeting specific cancer cell lines. Studies have reported that it can induce apoptosis (programmed cell death) in cancer cells by activating caspase pathways and modulating key signaling molecules involved in cell survival .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundDimethylcarbamoyl + sulfanylAntimicrobial, anticancer
2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzamideDimethylcarbamoyl + amideModerate anticancer activity
2-{[(Dimethylcarbamoyl)methyl]sulfanyl}phenolDimethylcarbamoyl + hydroxylAntioxidant properties
2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzonitrileDimethylcarbamoyl + nitrileLimited biological activity

The unique combination of the sulfanyl group with the dimethylcarbamoyl moiety sets this compound apart from its analogs, enhancing its reactivity and biological potential.

Case Studies

Recent studies have focused on the synthesis and evaluation of this compound derivatives. For instance:

  • Study on Antimicrobial Effects : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, reporting significant inhibition at low concentrations.
  • Anticancer Activity Assessment : In another study, the compound was tested on various cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity compared to standard chemotherapeutics .
  • Mechanistic Studies : Further investigations into the mechanism revealed that the compound activates NF-κB signaling pathways, which are crucial for regulating immune response and apoptosis in cancer cells .

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